2,4-Dinitrobenzene-1-seleninic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dinitrobenzene-1-seleninic acid is an organoselenium compound characterized by the presence of two nitro groups and a seleninic acid group attached to a benzene ring.
Preparation Methods
One common method is the oxidation of aryl amines to nitroarenes, which can then be further functionalized to introduce the seleninic acid group . Industrial production methods may involve the use of specific catalysts and controlled reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2,4-Dinitrobenzene-1-seleninic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenonic acids.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially in the presence of strong electron-attracting groups like nitro groups Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,4-Dinitrobenzene-1-seleninic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-Dinitrobenzene-1-seleninic acid involves its ability to participate in redox reactions. The seleninic acid group can undergo oxidation and reduction, making it a versatile reagent in various chemical processes. The compound can interact with molecular targets such as thiols and peroxides, influencing cellular redox balance and signaling pathways .
Comparison with Similar Compounds
2,4-Dinitrobenzene-1-seleninic acid can be compared with other organoselenium compounds such as diorganodiselenides, selenols, and selenoxides. These compounds share some chemical properties but differ in their reactivity and applications. For example, diorganodiselenides are often used as precursors for metal selenide semiconductor materials, while selenols are important in biological systems as mimics of seleno-enzymes . The unique combination of nitro groups and seleninic acid in this compound gives it distinct properties that are valuable in specific research and industrial applications .
Properties
CAS No. |
65252-77-9 |
---|---|
Molecular Formula |
C6H4N2O6Se |
Molecular Weight |
279.08 g/mol |
IUPAC Name |
2,4-dinitrobenzeneseleninic acid |
InChI |
InChI=1S/C6H4N2O6Se/c9-7(10)4-1-2-6(15(13)14)5(3-4)8(11)12/h1-3H,(H,13,14) |
InChI Key |
XCLQURSOCSLHEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[Se](=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.